molecular formula C14H13Cl4N B14062595 [5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14062595
M. Wt: 337.1 g/mol
InChI Key: LTVIQOPUQHFGOH-UHFFFAOYSA-N
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Description

[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable aromatic precursor The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reagent flow rates is crucial to ensure high yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities and obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups under appropriate conditions.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, chlorination reactions may use thionyl chloride or phosphorus pentachloride, while nucleophilic substitutions may involve the use of bases like sodium hydroxide or potassium tert-butoxide. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield quinones or other oxidized derivatives, while reduction reactions can produce partially or fully reduced compounds. Substitution reactions result in the formation of new derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases or conditions.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: can be compared with other similar compounds, such as:

    2,4,6-Trichlorophenol: A compound with similar chlorination patterns but lacking the dimethylamine group.

    Chlorinated Anilines: Compounds with chlorine atoms and aniline groups, which may have different reactivity and applications.

    Dimethylaminophenyl Derivatives: Compounds with dimethylamine groups attached to phenyl rings, which may exhibit different chemical and biological properties.

The uniqueness of This compound

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

5-chloro-N,N-dimethyl-2-(2,3,4-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)12-7-8(15)3-4-9(12)10-5-6-11(16)14(18)13(10)17/h3-4,6-7,10H,5H2,1-2H3

InChI Key

LTVIQOPUQHFGOH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Cl)C2CC=C(C(=C2Cl)Cl)Cl

Origin of Product

United States

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